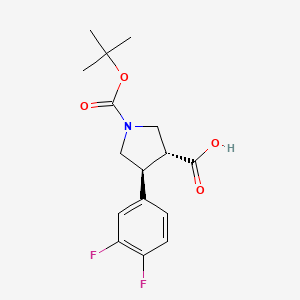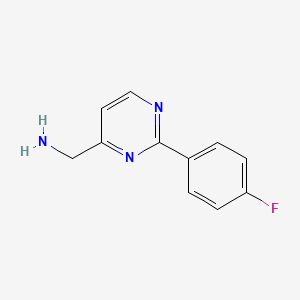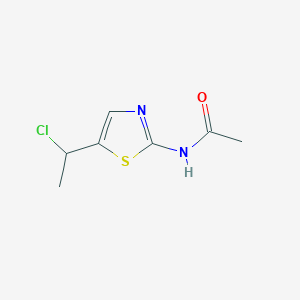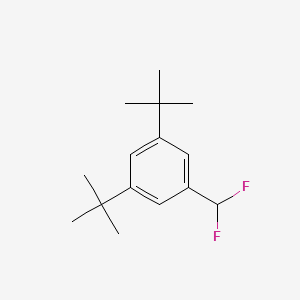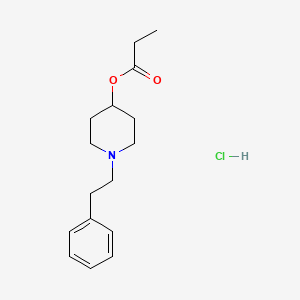
1-Phenethylpiperidin-4-yl propionate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenethylpiperidin-4-yl propionate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethylpiperidin-4-yl propionate hydrochloride typically involves multiple steps:
Michael Addition: The initial step involves the Michael addition of phenylethylamine to methyl acrylate, forming an intermediate.
Dieckmann Condensation: This intermediate undergoes Dieckmann condensation to yield N-phenylethyl-4-piperidone.
Reductive Amination: The N-phenylethyl-4-piperidone is then subjected to reductive amination with aniline in the presence of a hydrogen catalyst, such as Raney Nickel, to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-Phenethylpiperidin-4-yl propionate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-Phenethylpiperidin-4-yl propionate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives and fentanyl analogs.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Research is ongoing to explore its analgesic properties and potential use in pain management.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 1-Phenethylpiperidin-4-yl propionate hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. This interaction leads to the activation of intracellular signaling pathways that result in analgesia and other opioid-like effects .
相似化合物的比较
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Acetylfentanyl: Another fentanyl analog with a slightly different chemical structure.
Acryloylfentanyl: A synthetic opioid and close structural analog of fentanyl.
Uniqueness
1-Phenethylpiperidin-4-yl propionate hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other fentanyl analogs. Its solubility in water as a hydrochloride salt also makes it more versatile for various applications.
属性
分子式 |
C16H24ClNO2 |
|---|---|
分子量 |
297.82 g/mol |
IUPAC 名称 |
[1-(2-phenylethyl)piperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(18)19-15-9-12-17(13-10-15)11-8-14-6-4-3-5-7-14;/h3-7,15H,2,8-13H2,1H3;1H |
InChI 键 |
AQCXDPFMNWMWRQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1CCN(CC1)CCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



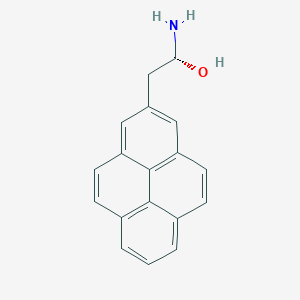
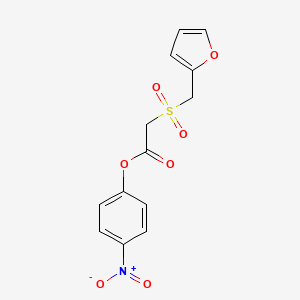
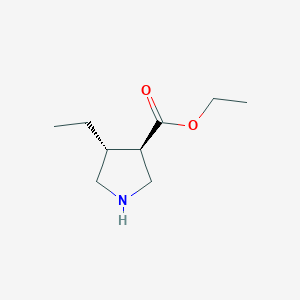
![(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
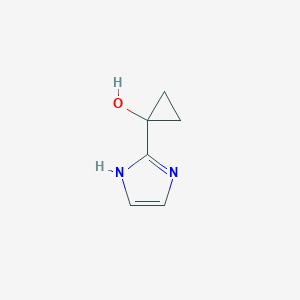
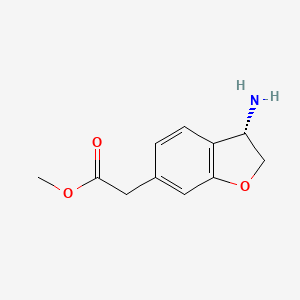
![3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
